N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl moiety . This is a common structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds have been involved in reactions such as Pd-catalyzed C-N cross-coupling and Se-Se bond cleavage with sodium borohydride or rongalite .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for your compound are not available, similar compounds have been analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Anti-Inflammatory Applications
The compound shares a similar structure with Naproxen, a well-known nonsteroidal anti-inflammatory drug . This suggests that it could potentially be used in the treatment of conditions like rheumatic, rheumatoid arthritis, and osteoarthritis .
Anticancer Applications
Compounds with a similar structure have shown promising results in anticancer evaluations . They exhibited good selectivity between cancer cells and normal cells . This suggests that the compound could potentially be used in the development of anticancer drugs .
Antimicrobial Applications
Some derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could potentially be used in the development of antimicrobial drugs .
Ligand Applications
The compound has been used in the preparation of noble ligands via a simple condensation method . This suggests that the compound could potentially be used in the field of coordination chemistry .
作用機序
Target of Action
Compounds with similar structures have shown potent activities against various cell lines . For instance, compounds substituted with benzo[d][1,3]dioxol-5-yl have displayed inhibition of VEGFR1 , indicating potential anti-angiogenic activity.
Mode of Action
Similar compounds have shown to inhibit vegfr1, which could lead to the inhibition of vegf-induced cell migration . This suggests that the compound might interact with its targets to inhibit certain cellular processes, potentially leading to anti-angiogenic effects.
Biochemical Pathways
The inhibition of vegfr1 suggests that the compound might affect angiogenesis-related pathways . Furthermore, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines , indicating potential effects on cell cycle regulation pathways.
Pharmacokinetics
The molecular properties of similar compounds have been predicted using various software tools . These properties, including Lipinski’s Rule of Five, are important for a drug’s pharmacokinetics and can impact its bioavailability .
Result of Action
Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might have potential antitumor effects.
Action Environment
The synthesis and application of similar compounds have been studied under various conditions , suggesting that environmental factors could potentially influence the action of this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c21-15(13-2-4-17-18(10-13)27-12-26-17)6-7-20-28(22,23)14-3-5-16-19(11-14)25-9-1-8-24-16/h2-5,10-11,15,20-21H,1,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJTIRBOVDFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。